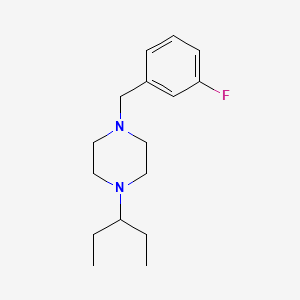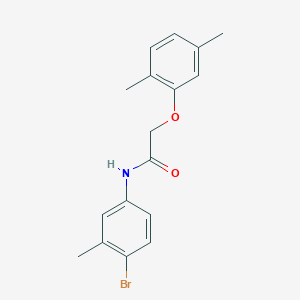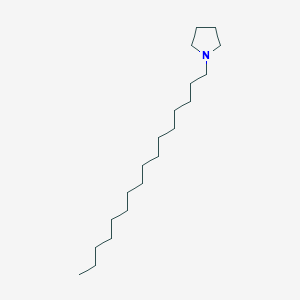![molecular formula C32H22BrClN2O5 B12473137 2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473137.png)
2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a bromophenyl group, and an isoindoline moiety, making it a unique structure for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using reagents like acyl chlorides and aluminum chloride as a catalyst.
Nitration and Reduction:
Bromination: The addition of bromine to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium on carbon as a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobiphenyl: Shares the bromophenyl group but lacks the quinoline and isoindoline moieties.
1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl: Contains the isoindoline moiety but differs in other structural aspects.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of a quinoline core, bromophenyl group, and isoindoline moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H22BrClN2O5 |
|---|---|
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 8-chloro-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C32H22BrClN2O5/c33-20-12-8-19(9-13-20)28(37)17-41-32(40)25-16-27(35-29-22(25)6-3-7-26(29)34)18-10-14-21(15-11-18)36-30(38)23-4-1-2-5-24(23)31(36)39/h1-3,6-16,23-24H,4-5,17H2 |
InChI-Schlüssel |
RRDXWEJSQNXKSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5Cl)C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12473059.png)


![2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12473071.png)

![N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473075.png)
![2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12473077.png)
![2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B12473080.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12473087.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B12473103.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12473106.png)
![2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473114.png)

